N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine
Description
N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine is a benzimidazole-derived compound characterized by a benzyl group attached to a nitrogen atom and a 1-methylbenzimidazole moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)12-17-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQMLXVGKGDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with benzyl halides . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of N-benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound inhibits specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been reported to block the activation of NF-κB and MAPK pathways, which are crucial for tumor growth and metastasis .
- Case Study : A study demonstrated that this compound effectively reduced cell viability in A549 lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties:
- Mechanism : It modulates inflammatory cytokine production, such as TNF-α and IL-1β, by interfering with JNK and p38 MAPK signaling pathways .
- Case Study : In a rodent model of colitis, treatment with the compound significantly reduced inflammation markers and improved histological scores, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .
Neuroprotective Properties
Emerging research indicates that this compound may also possess neuroprotective effects:
- Mechanism : The compound is thought to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant proteins like Nrf2 .
- Case Study : In vitro studies have shown that treatment with this compound can reduce oxidative stress in neuronal cell cultures, leading to improved cell survival rates under stress conditions .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . Additionally, the compound may inhibit the activity of certain enzymes, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Bond Lengths
The target compound shares a benzimidazole core with multiple analogs, but substituent variations significantly influence properties:
Key Observations :
Comparison :
Divergences :
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns influence solubility and crystallinity:
Comparison :
- The target compound’s benzyl group may disrupt hydrogen-bond networks compared to smaller analogs (e.g., ’s aniline derivative) .
Biological Activity
N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine is a benzimidazole derivative with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₇N₃
- Molecular Weight : 251.33 g/mol
- IUPAC Name : N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine
Benzimidazole derivatives, including this compound, exhibit their biological effects primarily through:
- Antimicrobial Activity : These compounds have been shown to inhibit the growth of various bacterial and fungal strains by disrupting cellular processes.
- Anticancer Properties : Research indicates potential mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives against a range of pathogens:
| Compound | MIC (µg/ml) | Target Organisms | Reference |
|---|---|---|---|
| This compound | 25–62.5 | S. aureus, E. coli, P. aeruginosa | |
| 2-Methylbenzimidazole | 50 | Candida albicans | |
| Thiabendazole | 10 | Aspergillus niger |
These results indicate that this compound has comparable or superior activity to established antifungal agents such as ketoconazole.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Yadav et al. (2018) | A549 (lung cancer) | 15–40 | Induction of apoptosis via TGF-β signaling pathway inhibition |
| Liu et al. (2018) | MRSA, E. coli | Not specified | Growth inhibition through disruption of cellular signaling pathways |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Antimicrobial Efficacy : A study reported that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial properties, indicating that structural modifications can significantly influence activity levels .
- Cancer Research : In xenograft models, treatment with this compound resulted in reduced tumor growth, highlighting its potential as an anticancer agent .
- Mechanistic Insights : The compound's ability to inhibit key signaling pathways such as TGF-β and Akt/ERK has been linked to its therapeutic effects in both antimicrobial and anticancer contexts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving benzimidazole precursors. For example, reacting o-phenylenediamine with m-toluic acid in polyphosphoric acid under reflux yields the benzimidazole core . Subsequent N-alkylation using benzyl halides or reductive amination with benzaldehyde derivatives can introduce the N-benzyl group. Key factors include:
- Leaving Groups : Acyl chlorides (e.g., m-toluoyl chloride) enhance reactivity for amide formation .
- Temperature : High temperatures (80–120°C) promote cyclization to benzimidazoles, while lower temperatures favor intermediate amide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) from the benzimidazole and benzyl groups. The N-methyl group appears as a singlet (~δ 3.7 ppm), while the N-benzyl methylene protons resonate as a singlet (δ ~4.8 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the benzimidazole core .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₇H₁₈N₃: 264.35 g/mol).
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for benzimidazole derivatives, and how does hydrogen bonding affect crystal packing?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL for small-molecule refinement. Discrepancies in bond lengths/angles can arise from disordered solvent or twinning; apply restraints (e.g., DFIX, SIMU) to improve model accuracy .
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies patterns like N–H⋯N or C–H⋯O interactions. For example, intermolecular N–H⋯N bonds in benzimidazoles often form dimers, stabilizing the lattice .
- Validation Tools : Check CIF files with PLATON or checkCIF to ensure geometric plausibility .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or coordination chemistry?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites. The benzimidazole N atoms are electron-rich, favoring coordination to metals (e.g., Ni²⁺, as in ) or electrophilic attack .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMF or chloroform) to predict reaction pathways.
- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to assess binding affinity .
Q. What experimental and analytical approaches differentiate between polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures (e.g., using Mercury). Peak splitting indicates polymorphism .
- DSC/TGA : Monitor endothermic/exothermic transitions (melting points, decomposition) to identify stable vs. metastable forms.
- Solid-State NMR : ¹³C CP/MAS NMR resolves differences in hydrogen bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
